5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside
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Overview
Description
5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside is a complex organic compound known for its diverse biological activities. It is a flavonoid glycoside, which means it consists of a flavonoid molecule bound to sugar moieties. This compound is often found in various plants and has been studied for its potential health benefits and applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside typically involves multiple steps, including the preparation of the flavonoid core and subsequent glycosylation reactions. The flavonoid core can be synthesized through various methods, such as the condensation of appropriate phenolic compounds with diketones under acidic or basic conditions.
The glycosylation step involves the attachment of sugar moieties to the flavonoid core. This can be achieved using glycosyl donors, such as glycosyl halides or glycosyl trichloroacetimidates, in the presence of a suitable catalyst like silver triflate or boron trifluoride etherate. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or microbial fermentation. These methods can offer a sustainable and scalable way to produce the compound, especially when the natural sources are limited or the synthetic routes are too complex and costly.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the flavonoid core can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various ethers or esters.
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of complex natural products.
Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable subject for biological research.
Medicine: Its potential therapeutic effects, such as anticancer, antidiabetic, and cardioprotective activities, have been investigated in preclinical studies.
Industry: It can be used as a natural additive in food and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside involves multiple molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as nitric oxide and prostaglandins, through the modulation of signaling pathways like NF-κB and MAPK.
Anticancer Activity: The compound induces apoptosis and cell cycle arrest in cancer cells by targeting various molecular pathways, including the PI3K/Akt and p53 pathways.
Comparison with Similar Compounds
5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside can be compared with other similar flavonoid glycosides, such as:
Kaempferol 3-rutinoside-7-rhamnoside: Similar structure but different sugar moieties.
Apigenin-7-neohesperidoside: Similar flavonoid core but different glycosylation pattern.
Rhoifolin: Another flavonoid glycoside with a different sugar composition.
These compounds share some biological activities but differ in their specific effects and potency due to variations in their structures.
Properties
IUPAC Name |
7-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULBHTHMVOCGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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